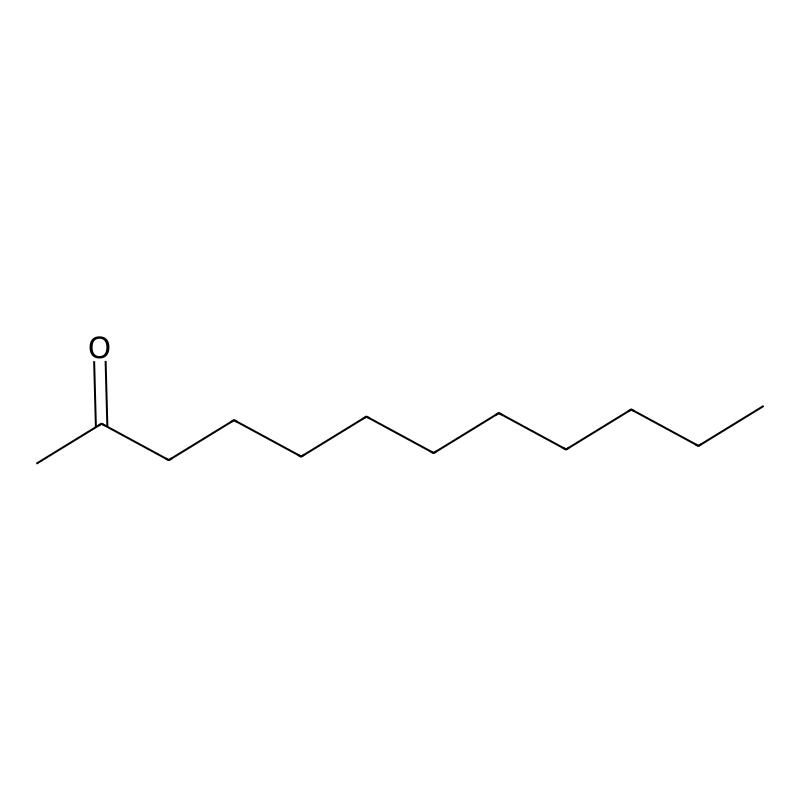2-Dodecanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Effects on Insect Physiology
One area of research exploring 2-dodecanone focuses on its impact on insects, particularly the model organism Nasonia vitripennis, a parasitoid wasp. Studies have shown that 2-dodecanone can alter gene expression in these wasps, affecting pathways involved in:
- Ecdysone signaling: Ecdysone is a crucial hormone in insect development and molting. 2-dodecanone exposure led to the upregulation of genes associated with this pathway, although no significant changes in ecdysteroid levels were observed .
- Biotransformation: This process involves the breakdown and modification of foreign chemicals by an organism. 2-dodecanone exposure triggered the induction of an enzyme involved in biotransformation, suggesting a potential role in detoxification .
- Cell homeostasis: This refers to the maintenance of a stable internal environment within the cell. 2-dodecanone exposure affected the expression of genes associated with cell homeostasis, suggesting potential impacts on cellular processes .
Other Potential Applications
While research on 2-dodecanone is still in its early stages, there are potential applications beyond its effects on insect physiology:
- Antimicrobial activity: Some studies suggest that 2-dodecanone may exhibit antimicrobial properties against certain bacteria and fungi, although further investigation is needed to confirm its efficacy and potential applications [refer to original sources for details on antimicrobial activity].
- Fragrance and flavoring: Due to its mild, somewhat floral odor, 2-dodecanone has the potential for use in the fragrance and flavoring industry, although its commercial applications in this area are not yet widespread.
2-Dodecanone, also known as dodecan-2-one or methyl decyl ketone, is a long-chain aliphatic ketone with the molecular formula and a molecular weight of approximately 184.32 g/mol. It consists of a carbonyl group () flanked by two carbon chains, specifically positioned at the second carbon of a twelve-carbon chain. This compound is characterized as a hydrophobic, colorless oily liquid that is practically insoluble in water but soluble in organic solvents such as alcohols and oils .
The melting point of 2-dodecanone is about 19 °C, while its boiling point is around 246 °C . Its structure allows for various
- Keto-Enol Tautomerization: Due to the presence of alpha-hydrogens, it can exist in equilibrium between its keto form and an enol form.
- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to alcohols.
- Condensation Reactions: It can participate in aldol condensation reactions under basic conditions.
These reactions make 2-dodecanone a versatile compound in organic synthesis and industrial applications .
2-Dodecanone can be synthesized through various methods:
- Oxidation of Alcohols: Long-chain alcohols can be oxidized using oxidizing agents like chromic acid or potassium permanganate to yield the corresponding ketones.
- Decarboxylation of Carboxylic Acids: Carboxylic acids can undergo decarboxylation under specific conditions to produce ketones.
- Alkylation Reactions: The reaction of appropriate methyl ketones with long-chain alkyl halides can yield 2-dodecanone through nucleophilic substitution.
- Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes, followed by subsequent reduction to yield the desired ketone .
2-Dodecanone finds applications across various fields:
- Flavor and Fragrance Industry: Due to its pleasant odor, it is used as a flavoring agent in food products and as a fragrance component in perfumes.
- Industrial Solvent: Its solubility properties make it suitable for use as a solvent in chemical processes.
- Biocides and Preservatives: Its antimicrobial properties allow its use in formulations aimed at preserving products from microbial contamination.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds .
Several compounds share structural similarities with 2-dodecanone. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Undecanone | Ketone | Shorter carbon chain (11 carbons) |
| 2-Tridecanone | Ketone | Longer carbon chain (13 carbons), similar properties |
| 2-Tetradecanone | Ketone | Even longer chain (14 carbons), distinct odor |
| 3-Dodecanone | Ketone | Carbonyl group at the third position |
| Dodecanal | Aldehyde | Terminal carbonyl group instead of internal |
Each compound exhibits unique physical and chemical properties due to variations in chain length and functional group positioning. These differences influence their reactivity, volatility, and biological activity .
Physical Description
Solid
XLogP3
Boiling Point
Melting Point
Mp 21 °
21°C
UNII
GHS Hazard Statements
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Environmental Hazard
Other CAS
Wikipedia
Use Classification
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]








